molecular formula C18H19N7O2 B10916628 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[3-(1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[3-(1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10916628
M. Wt: 365.4 g/mol
InChI Key: GIOIRISDHHOMPM-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule with a diverse range of applications. Let’s break it down:

    Name: 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[3-(1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

    Structure: It contains a pyrazole ring, an oxazole ring, and a pyridine ring, all interconnected.

    Function: The compound exhibits interesting biological properties due to its unique structure.

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps. One possible synthetic route includes the following reactions:

    Formation of Pyrazole Ring: Start with a pyrazole precursor (e.g., 1-methyl-1H-pyrazol-4-yl) and react it with an appropriate reagent to introduce the 3-(1H-pyrazol-1-yl)propyl group.

    Oxazole Formation: Combine the resulting intermediate with an oxazole precursor to form the oxazolo[5,4-b]pyridine core.

    Amidation: Finally, amidate the carboxylic acid group to obtain the desired carboxamide.

Industrial Production:

Industrial-scale production typically involves optimized synthetic routes, efficient reagents, and purification methods. specific industrial processes for this compound are proprietary and may vary among manufacturers.

Chemical Reactions Analysis

Reactions:

    Oxidation: The compound may undergo oxidation reactions due to the presence of heteroatoms (nitrogen and oxygen).

    Substitution: Substituents on the pyrazole and oxazole rings can participate in substitution reactions.

    Reduction: Reduction of the carboxamide group is possible.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

Major Products:

The major products depend on the specific reaction conditions and substituents. Potential products include regioisomers, diastereomers, and enantiomers.

Scientific Research Applications

This compound has diverse applications:

    Medicine: Investigated as a potential drug candidate due to its unique structure and biological activity.

    Chemical Biology: Used as a probe to study cellular processes involving NAD+ metabolism.

    Industry: May find applications in materials science or catalysis.

Mechanism of Action

The compound likely acts through:

    NAMPT Activation: It activates nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in NAD+ biosynthesis.

    NAD+ Pathway: By enhancing NAD+ levels, it impacts cellular metabolism, aging, and stress responses.

Comparison with Similar Compounds

While this compound is unique, similar derivatives include:

Properties

Molecular Formula

C18H19N7O2

Molecular Weight

365.4 g/mol

IUPAC Name

3-methyl-6-(1-methylpyrazol-4-yl)-N-(3-pyrazol-1-ylpropyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H19N7O2/c1-12-16-14(17(26)19-5-3-7-25-8-4-6-20-25)9-15(22-18(16)27-23-12)13-10-21-24(2)11-13/h4,6,8-11H,3,5,7H2,1-2H3,(H,19,26)

InChI Key

GIOIRISDHHOMPM-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)NCCCN4C=CC=N4

Origin of Product

United States

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